molecular formula C11H14N2O4 B11979813 3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid

3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid

Cat. No.: B11979813
M. Wt: 238.24 g/mol
InChI Key: BGNMSJBSPKDGNR-SNAWJCMRSA-N
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Description

3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an imidazole ring, which is further connected to an acrylic acid moiety. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the acrylic acid moiety.

    Reduction: Saturated carboxylic acids.

    Substitution: Deprotected imidazole derivatives.

Scientific Research Applications

3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid involves the reactivity of the imidazole ring and the acrylic acid moiety. The Boc group serves as a protecting group, which can be removed under acidic conditions to reveal the reactive imidazole nitrogen. This allows the compound to participate in various chemical reactions, targeting specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(1-(tert-Butoxycarbonyl)-1H-imidazol-2-yl)acrylic acid: Similar structure but with the imidazole ring substituted at a different position.

    3-(1-(tert-Butoxycarbonyl)-1H-imidazol-5-yl)acrylic acid: Another positional isomer.

    3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)propionic acid: Similar structure but with a saturated carboxylic acid moiety.

Uniqueness

3-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid is unique due to its specific substitution pattern and the presence of both a Boc-protected imidazole and an acrylic acid moiety.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-6-8(12-7-13)4-5-9(14)15/h4-7H,1-3H3,(H,14,15)/b5-4+

InChI Key

BGNMSJBSPKDGNR-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)/C=C/C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)C=CC(=O)O

Origin of Product

United States

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